Hidrosmin-d4
CAS No.:
Cat. No.: VC0201032
Molecular Formula: C₃₀H₃₂D₄O₁₆
Molecular Weight: 656.62
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₃₀H₃₂D₄O₁₆ |
|---|---|
| Molecular Weight | 656.62 |
Introduction
Chemical Properties and Structure
Molecular Identification
Hidrosmin-d4 is registered in chemical databases with specific identifiers that distinguish it from the parent compound. According to PubChem, it has been assigned the CID 169441313, with creation and modification dates of December 1, 2023, and February 22, 2025, respectively . This relatively recent addition to chemical databases reflects ongoing research interest in deuterated pharmaceutical compounds.
Chemical Identifiers
The following table summarizes the key chemical identifiers for Hidrosmin-d4:
| Identifier Type | Value |
|---|---|
| PubChem CID | 169441313 |
| Molecular Formula | C30H36O16 (C30D4H32O16) |
| Molecular Weight | 656.6 g/mol |
| IUPAC Name | 2-(3-hydroxy-4-methoxyphenyl)-5-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)-7-[(2S,3R,5S)-3,4,5-trihydroxy-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
| InChIKey | XYFLWVOTXWXNAM-FHMCKAGLSA-N |
The IUPAC name specifically identifies the tetradeuterio-2-hydroxyethoxy group, which contains the four deuterium atoms that distinguish this compound from standard Hidrosmin.
Applications in Research
Analytical Reference Standards
One of the primary applications of deuterated compounds like Hidrosmin-d4 is their use as internal standards in analytical methods, particularly in mass spectrometry. The incorporation of deuterium atoms creates a compound with nearly identical chemical properties to the parent molecule but with a distinct mass, allowing for accurate quantification in complex biological samples. This application is particularly valuable in pharmacokinetic studies and drug metabolism research.
Pharmacological Properties
Relationship to Parent Compound
The pharmacological properties of Hidrosmin-d4 are likely to closely mirror those of the parent compound Hidrosmin, with potential modifications in metabolic stability and duration of action. The non-deuterated Hidrosmin has been studied for various therapeutic applications, providing insight into the potential uses of its deuterated analog .
Research Applications in Disease Models
Anti-inflammatory Effects
The parent compound Hidrosmin has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. In HK2 cells exposed to high-glucose conditions or inflammatory cytokines, Hidrosmin has been shown to reduce the expression of CC chemokines (CCL2 and CCL5) and proinflammatory cytokines (IL-1β and TNFα) in a concentration-dependent manner .
Hidrosmin-d4, with its potential for improved metabolic stability, may offer enhanced or prolonged anti-inflammatory effects compared to the non-deuterated form, making it a candidate for further investigation in inflammatory disease models .
Antioxidant Properties
Studies have shown that Hidrosmin can restore the expression of redox balance genes by preventing the upregulation of prooxidant enzymes (NOX1 and NOX4 isoforms) and promoting the expression of antioxidant enzymes (Superoxide dismutase-1 and Catalase) in cells exposed to high-glucose conditions or inflammatory cytokines . These antioxidant properties may be preserved or potentially enhanced in the deuterated form, Hidrosmin-d4.
Future Research Directions
Analytical Method Development
The development of sensitive and specific analytical methods for detecting and quantifying Hidrosmin and its metabolites in biological samples could benefit from the availability of Hidrosmin-d4 as an internal standard. Future research might focus on optimizing mass spectrometric methods using this deuterated analog .
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